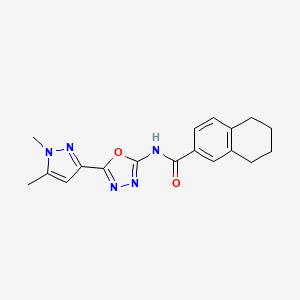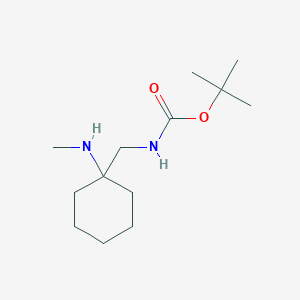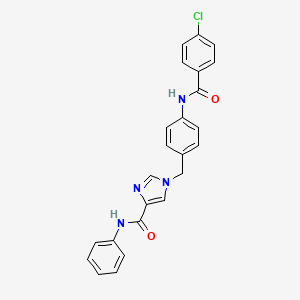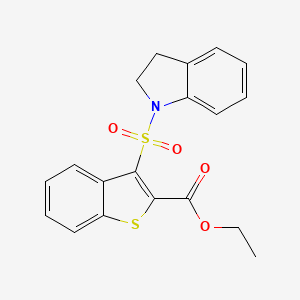
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The pyrazole and oxadiazole rings are heterocyclic compounds, which means they contain atoms other than carbon in their ring structure, specifically nitrogen and oxygen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring is a weak base and can undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the pyrazole ring could make the compound somewhat polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds with structures related to the query molecule often involve detailed synthetic pathways leading to heterocyclic compounds with potential therapeutic applications. For instance, molecules incorporating pyrazole, oxadiazole, and tetrahydronaphthalene motifs have been synthesized and evaluated for various biological activities, including antibacterial, anticonvulsant, and anticancer properties. For example, research on dihydronaphthalene derivatives has explored their potential as cytotoxic agents against human cancer cells, indicating a possible research direction for compounds with similar structural features (Ahmed et al., 2020).
Antimicrobial and Anticancer Applications
Studies have shown that naphthalene and pyrazole derivatives can exhibit significant antimicrobial and anticancer activities. The incorporation of various functional groups and heterocyclic motifs into these compounds has been a focus of research to enhance their efficacy and specificity against microbial pathogens and cancer cells. For example, compounds featuring pyrazole rings and naphthalene subunits have been evaluated for their effectiveness in inhibiting the growth of bacteria and cancer cells, suggesting a potential area of application for similar compounds (Gouhar & Raafat, 2015).
Antioxidant Properties
The search for novel antioxidants is a significant area of research, and compounds with oxadiazole and pyrazole rings have been investigated for their antioxidant potential. These studies aim to explore the compounds' ability to scavenge free radicals, thus contributing to the understanding of their possible applications in preventing oxidative stress-related diseases (Gouda, 2012).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar pyrazole-bearing compounds have shown significant antileishmanial and antimalarial activities . These compounds likely interact with specific enzymes or receptors in the parasites causing these diseases, disrupting their normal functions and leading to their death.
Biochemical Pathways
Based on the known antileishmanial and antimalarial activities of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of leishmania and plasmodium parasites .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may cause the death of leishmania and plasmodium parasites, thereby alleviating the symptoms of leishmaniasis and malaria .
Eigenschaften
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-9-15(22-23(11)2)17-20-21-18(25-17)19-16(24)14-8-7-12-5-3-4-6-13(12)10-14/h7-10H,3-6H2,1-2H3,(H,19,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFLIMWJHYBEOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)


![exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2386261.png)


![ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2386265.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2386268.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)
![1-(1,3-Dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2386275.png)